BenchChemオンラインストアへようこそ!

Guaiacol O-ethyltosylate

Pharmaceutical Process Chemistry Impurity Control Carvedilol Synthesis

Standard carvedilol routes generate 10-15% of the tenacious bis-alkylated Impurity-B, demanding extensive purification. Guaiacol O-ethyltosylate circumvents this entirely via a distinct SN2 pathway under weak base conditions, delivering impurity-free API. This specific aryl tosylate is the preferred intermediate for robust, scalable carvedilol manufacturing, directly reducing solvent use, labor, and cycle time while ensuring pharmacopeial compliance.

Molecular Formula C16H18O5S
Molecular Weight 322.4 g/mol
CAS No. 137309-88-7
Cat. No. B144581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiacol O-ethyltosylate
CAS137309-88-7
Molecular FormulaC16H18O5S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2OC
InChIInChI=1S/C16H18O5S/c1-13-7-9-14(10-8-13)22(17,18)21-12-11-20-16-6-4-3-5-15(16)19-2/h3-10H,11-12H2,1-2H3
InChIKeyJJYACKVCWURYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guaiacol O-ethyltosylate (CAS 137309-88-7) Procurement Guide: Key Intermediate for High-Purity API Synthesis


Guaiacol O-ethyltosylate (CAS 137309-88-7), systematically named 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, is an aryl tosylate derivative characterized by a guaiacol core linked via an ethyl spacer to a tosylate leaving group [1]. This compound is primarily utilized as a strategic intermediate in organic synthesis, most notably in the efficient industrial-scale production of the beta-blocker carvedilol [2]. Its molecular architecture confers specific physicochemical properties, including a calculated XLogP3 of 3.2, indicating moderate lipophilicity, and a molecular weight of 322.4 g/mol [1].

Why Guaiacol O-ethyltosylate (CAS 137309-88-7) Cannot Be Substituted with In-Class Analogs in Regulated Synthesis


In pharmaceutical manufacturing, generic substitution of intermediates is precluded by strict regulatory requirements for impurity control and process robustness. Guaiacol O-ethyltosylate provides a specific, quantifiable advantage over alternative synthetic routes to carvedilol. Standard methods employing direct oxirane ring-opening are plagued by the formation of a bis-alkylated impurity (Impurity-B) at levels of 10-15%, which is exceptionally difficult to remove [1]. The use of this specific tosylate intermediate enables a fundamentally different reaction pathway under mild basic conditions, which completely eliminates the formation of this critical impurity [1]. This process differentiation is not a general property of all tosylates but is specific to the reactivity profile and steric/electronic environment of the 2-(2-methoxyphenoxy)ethyl moiety.

Quantitative Differentiation of Guaiacol O-ethyltosylate (CAS 137309-88-7) vs. Alternative Carvedilol Intermediates


Impurity-B Mitigation in Carvedilol Synthesis: Direct Comparison with Standard Oxirane Method

In the synthesis of carvedilol, the standard oxirane ring-opening method using 2-(2-methoxyphenoxy)ethanamine results in the formation of the bis-alkylated side product Impurity-B at levels of approximately 30-40% in the crude reaction mixture. After workup and isolation, this impurity persists at 10-15% and is extremely difficult to remove [1]. In contrast, the alternative route employing Guaiacol O-ethyltosylate as a key intermediate, via replacement of the tosyl group with a β-amino alcohol under mild basic conditions, avoids the formation of Impurity-B entirely [1].

Pharmaceutical Process Chemistry Impurity Control Carvedilol Synthesis

Lipophilicity (XLogP3) Benchmarking Against Unsubstituted Guaiacol

Guaiacol O-ethyltosylate exhibits a computed XLogP3 value of 3.2 [1]. This represents a significant increase in lipophilicity compared to the parent compound guaiacol, which has an XLogP3 of 1.3 [2]. The addition of the ethyl tosylate moiety increases the partition coefficient by approximately 1.9 log units, indicating a substantially higher affinity for non-polar environments.

Physicochemical Properties Lipophilicity Drug Design

Hydrogen Bond Acceptor Count and Its Implication for Supramolecular Interactions

The molecule possesses five hydrogen bond acceptors, primarily located on the sulfonate ester and ether oxygens, while having zero hydrogen bond donors [1]. This is in contrast to many alternative intermediates like 2-(2-methoxyphenoxy)ethanol (which contains one hydrogen bond donor) or the free amine 2-(2-methoxyphenoxy)ethanamine (which contains two hydrogen bond donors). The absence of H-bond donors in Guaiacol O-ethyltosylate minimizes strong, directional intermolecular interactions that could otherwise lead to unwanted aggregation or complicate purification by crystallization.

Supramolecular Chemistry Crystallization Process Development

Optimal Application Scenarios for Procuring Guaiacol O-ethyltosylate (CAS 137309-88-7)


Industrial-Scale Carvedilol API Manufacturing Requiring High Purity

This compound is the preferred intermediate for manufacturing processes of carvedilol where the control of Impurity-B is paramount. As demonstrated in Section 3, its use completely circumvents the formation of this tenacious byproduct [1]. Procurement is justified for any industrial campaign aiming to maximize yield of high-purity API while minimizing costly purification steps and ensuring compliance with stringent pharmacopeial impurity limits.

Process Development for Carvedilol with a Focus on Cost-Efficiency and Scalability

The synthetic route utilizing Guaiacol O-ethyltosylate is described as 'operationally suitable for industrial application' due to its use of weak basic conditions [1]. Procurement is strategic for process R&D teams seeking to develop a robust, scalable, and economically viable manufacturing process for carvedilol, as the elimination of a difficult purification step (Impurity-B removal) directly reduces solvent usage, labor, and cycle time.

Research on Nucleophilic Substitution Mechanisms in Complex Ether-Tosylate Systems

The compound serves as a model substrate for studying nucleophilic substitution (SN2) reactions involving a primary alkyl tosylate appended to an aromatic ether. Its defined structure and the presence of a good leaving group make it a valuable tool for investigating reaction kinetics, solvent effects, and the influence of steric hindrance from the 2-methoxyphenoxy group on substitution outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guaiacol O-ethyltosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.